![molecular formula C35H28N2 B12536636 9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole CAS No. 682801-06-5](/img/structure/B12536636.png)
9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydrocarbazole core linked to a diphenylpyridine moiety, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common approach is the coupling of a tetrahydrocarbazole derivative with a diphenylpyridine precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient synthesis of the target compound. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,6-Diphenylpyridin-4-yl)phenol
- 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
- 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile
Uniqueness
Compared to similar compounds, 9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole stands out due to its tetrahydrocarbazole core, which imparts unique electronic and structural properties. This makes it particularly valuable in the development of advanced materials and potential therapeutic agents .
Propriétés
Numéro CAS |
682801-06-5 |
|---|---|
Formule moléculaire |
C35H28N2 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
9-[4-(2,6-diphenylpyridin-4-yl)phenyl]-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C35H28N2/c1-3-11-26(12-4-1)32-23-28(24-33(36-32)27-13-5-2-6-14-27)25-19-21-29(22-20-25)37-34-17-9-7-15-30(34)31-16-8-10-18-35(31)37/h1-7,9,11-15,17,19-24H,8,10,16,18H2 |
Clé InChI |
STUQCIIBHGANLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


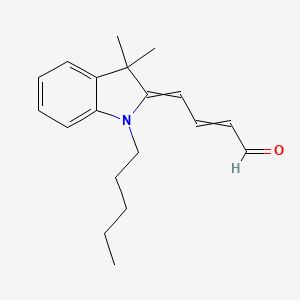

![2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B12536572.png)
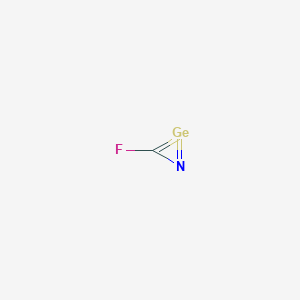
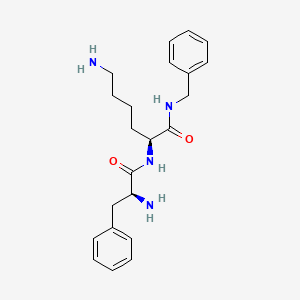
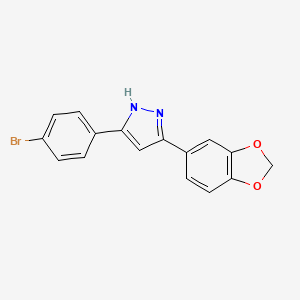

![2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-](/img/structure/B12536595.png)
![3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione](/img/structure/B12536598.png)

![1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene](/img/structure/B12536618.png)
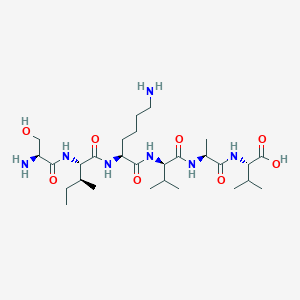
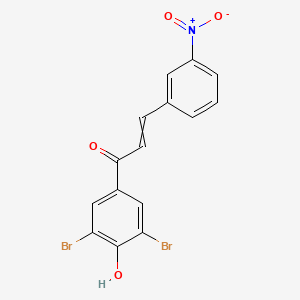
![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)
